molecular formula C9H12OS B166515 Phenol, 4-[(ethylthio)methyl]- CAS No. 35037-63-9

Phenol, 4-[(ethylthio)methyl]-

Cat. No. B166515
Key on ui cas rn: 35037-63-9
M. Wt: 168.26 g/mol
InChI Key: ZXBVUALKQWYHAG-UHFFFAOYSA-N
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Patent
US04358616

Procedure details

A mixture of 62 g (0.5 mol) of 4-hydroxymethyl-phenol, 37 g (0.6 mol) of ethylmercaptan and 230 g of phenol was first heated, in a flask equipped with stirrer and reflux condenser, under normal pressure to about 85° C. in the course of about 15 minutes, and was then heated further in such a way that there was always a moderate reflux and that ultimately a final temperature of about 130° C. in the flask was reached. After a reaction time of 18 hours at 85°-130° C., the mixture was cooled and worked up by distillation. 4-Ethylthiomethyl-phenol was obtained in a yield of 65% of theory.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH2:10]([SH:12])[CH3:11].C1(O)C=CC=CC=1>>[CH2:10]([S:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)O
Name
Quantity
37 g
Type
reactant
Smiles
C(C)S
Name
Quantity
230 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was first heated, in a flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
a moderate reflux
CUSTOM
Type
CUSTOM
Details
temperature of about 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 18 hours at 85°-130° C., the mixture was cooled
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)SCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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